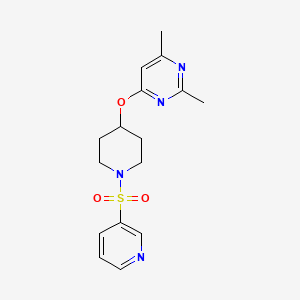

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine

Description

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine is a pyrimidine derivative featuring a sulfonylated piperidine moiety attached to the pyrimidine core. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antiviral, and kinase inhibitory properties, due to their structural resemblance to nucleic acid bases .

Properties

IUPAC Name |

2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-12-10-16(19-13(2)18-12)23-14-5-8-20(9-6-14)24(21,22)15-4-3-7-17-11-15/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUWWALJCQZNEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)pyrimidine, identified by its CAS number 2034400-44-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃S |

| Molecular Weight | 348.4 g/mol |

| Structure | Structure |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations demonstrated its effectiveness against various bacterial strains. The compound exhibited minimum inhibitory concentration (MIC) values indicating strong antibacterial activity.

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Formation Inhibition :

- Synergistic Effects :

The biological activity of this compound is attributed to its role as an inhibitor of key enzymes involved in bacterial proliferation:

- DNA Gyrase Inhibition :

- Dihydrofolate Reductase (DHFR) Inhibition :

Toxicity Profile

Toxicological assessments indicate that this compound exhibits low hemolytic activity (% lysis range from 3.23 to 15.22%) compared to Triton X-100, suggesting a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Efficacy

A study published in ACS Omega evaluated several derivatives of pyrimidine compounds, including the target compound. The findings confirmed its potent antimicrobial activity and low toxicity levels compared to standard treatments .

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues and Key Differences

Compound A : 2,4-Dimethyl-6-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS: 2034559-52-7)

- Molecular Formula : C₁₈H₁₉F₃N₄O₂

- Molecular Weight : 380.36 g/mol

- Key Features :

- Implications : The carbonyl linkage may reduce solubility but improve binding affinity to hydrophobic enzyme pockets.

Compound B : 2-({1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine (CAS: 2549066-16-0)

- Molecular Formula : C₁₇H₂₂N₄O₂S

- Molecular Weight : 346.45 g/mol

- Key Features: Incorporates a thiazole ring and a methoxy group on the pyrimidine core.

- Implications : The methoxy group may increase solubility but reduce membrane permeability compared to methyl groups.

Compound C : 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine (CAS: 1006441-37-7)

- Molecular Formula : C₁₃H₁₆F₂N₄O₂S

- Molecular Weight : 330.35 g/mol

- Key Features :

- Implications : The absence of a piperidine ring may limit conformational flexibility but improve oral bioavailability.

Physicochemical and Pharmacokinetic Comparison

Research Findings and Trends

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.